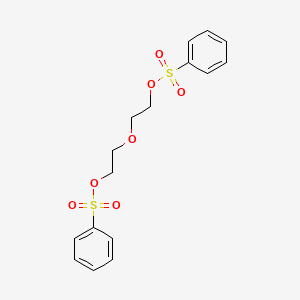
Diethylene glycol, dibenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethylene glycol, dibenzenesulfonate is an organic compound that belongs to the class of sulfonates. It is a derivative of diethylene glycol, which is a colorless, practically odorless, and hygroscopic liquid with a sweetish taste. Diethylene glycol is widely used as a solvent and in the production of various consumer products. The dibenzenesulfonate derivative is known for its applications in various industrial processes and scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of diethylene glycol, dibenzenesulfonate typically involves the esterification of diethylene glycol with benzenesulfonic acid. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, and under controlled temperature conditions. The general reaction scheme is as follows:
Diethylene glycol+Benzenesulfonic acid→Diethylene glycol, dibenzenesulfonate+Water
The reaction is typically conducted at temperatures ranging from 90°C to 200°C, and the reaction time can vary from 6 to 16 hours depending on the specific conditions and desired yield .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where diethylene glycol and benzenesulfonic acid are mixed and heated. The reaction mixture is continuously stirred to ensure uniformity, and the water produced during the reaction is removed through distillation. The crude product is then purified through neutralization, washing, and vacuum distillation to obtain the final product .
化学反応の分析
Types of Reactions
Diethylene glycol, dibenzenesulfonate undergoes various chemical reactions, including:
Esterification: As described in the preparation methods.
Hydrolysis: The compound can be hydrolyzed back to diethylene glycol and benzenesulfonic acid in the presence of water and an acid or base catalyst.
Substitution: The sulfonate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Esterification: Benzenesulfonic acid, sulfuric acid (catalyst), diethylene glycol, heat.
Hydrolysis: Water, acid or base catalyst, heat.
Substitution: Nucleophiles such as amines or alcohols, appropriate solvents, heat.
Major Products Formed
Esterification: this compound.
Hydrolysis: Diethylene glycol, benzenesulfonic acid.
Substitution: Various substituted sulfonates depending on the nucleophile used.
科学的研究の応用
Diethylene glycol, dibenzenesulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Employed in the study of enzyme kinetics and protein interactions due to its ability to act as a solubilizing agent.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized as a plasticizer in the production of polymers and as an additive in lubricants and coatings .
作用機序
The mechanism of action of diethylene glycol, dibenzenesulfonate involves its interaction with various molecular targets and pathways. The compound can act as a solubilizing agent, enhancing the solubility of hydrophobic molecules in aqueous solutions. It can also interact with enzymes and proteins, affecting their activity and stability. The sulfonate group can participate in ionic interactions with positively charged residues on proteins, influencing their conformation and function .
類似化合物との比較
Similar Compounds
- Ethylene glycol, dibenzenesulfonate
- Triethylene glycol, dibenzenesulfonate
- Polyethylene glycol, dibenzenesulfonate
Uniqueness
Diethylene glycol, dibenzenesulfonate is unique due to its specific molecular structure, which provides a balance between hydrophilicity and hydrophobicity. This property makes it an effective solubilizing agent and plasticizer. Compared to ethylene glycol, dibenzenesulfonate, it has a higher molecular weight and different solubility characteristics. Triethylene glycol, dibenzenesulfonate and polyethylene glycol, dibenzenesulfonate have higher molecular weights and different physical properties, making them suitable for different applications .
特性
CAS番号 |
77918-08-2 |
|---|---|
分子式 |
C16H18O7S2 |
分子量 |
386.4 g/mol |
IUPAC名 |
2-[2-(benzenesulfonyloxy)ethoxy]ethyl benzenesulfonate |
InChI |
InChI=1S/C16H18O7S2/c17-24(18,15-7-3-1-4-8-15)22-13-11-21-12-14-23-25(19,20)16-9-5-2-6-10-16/h1-10H,11-14H2 |
InChIキー |
PMHQHOMDFWRZNL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)S(=O)(=O)OCCOCCOS(=O)(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


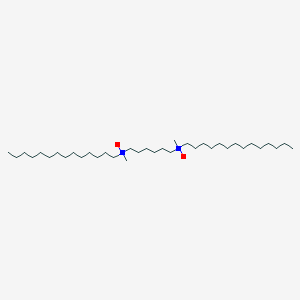
![(E)-1-[(3-Ethenylphenyl)sulfanyl]-2-phenyldiazene](/img/structure/B14454922.png)
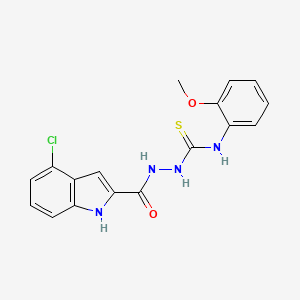
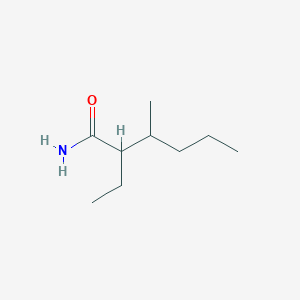
![[(2R)-3-Phenylpropane-1,2-diyl]bis(diphenylphosphane)](/img/structure/B14454936.png)
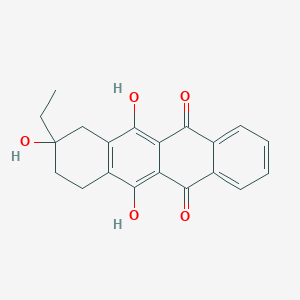
![[(4-tert-Butylcyclohex-1-en-1-yl)ethynyl]benzene](/img/structure/B14454942.png)
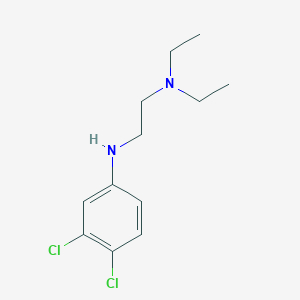
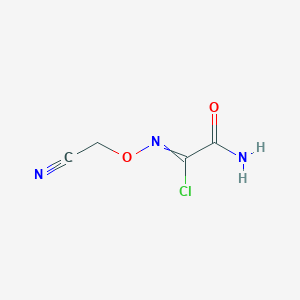
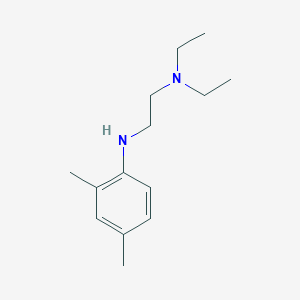
![(2-Chloroethoxy){1-[(dichlorophosphoryl)oxy]ethyl}oxophosphanium](/img/structure/B14454971.png)
![2,2'-[(2,3-Dimethylbutane-2,3-diyl)bis(oxy)]di(ethan-1-ol)](/img/structure/B14454972.png)

![N,N-Dimethyl-N-[(4-nitrophenyl)methyl]tetradecan-1-aminium chloride](/img/structure/B14455002.png)
